Physical and chemical properties of 4-chloro-N-(2,2-dimethoxyethyl)aniline
Physical and chemical properties of 4-chloro-N-(2,2-dimethoxyethyl)aniline
An In-depth Technical Guide to 4-chloro-N-(2,2-dimethoxyethyl)aniline
Introduction
4-chloro-N-(2,2-dimethoxyethyl)aniline is a substituted aniline derivative of significant interest to researchers in synthetic and medicinal chemistry. Its structure combines a 4-chloroaniline core, a common pharmacophore, with a versatile N-linked dimethoxyethyl side chain. This side chain functions as a protected aldehyde (an acetal), which can be readily deprotected to reveal a reactive carbonyl group. This latent functionality makes the compound a valuable synthetic intermediate for the construction of more complex molecules, including heterocyclic systems and potential drug candidates.
This guide provides a comprehensive technical overview of 4-chloro-N-(2,2-dimethoxyethyl)aniline, designed for professionals in research and drug development. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from predictive models and established data from structurally analogous compounds. By examining its predicted physicochemical properties, anticipated spectroscopic signatures, logical synthetic pathways, and expected reactivity, we aim to provide a robust and practical profile for laboratory applications.
Molecular Identity and Structural Characteristics
The foundational step in understanding any chemical entity is to define its precise molecular structure and associated identifiers.
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Chemical Name: 4-chloro-N-(2,2-dimethoxyethyl)aniline
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Molecular Formula: C₁₀H₁₄ClNO₂[1]
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Molecular Weight: 215.68 g/mol
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Monoisotopic Mass: 215.0713056 Da[1]
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CAS Number: While a specific CAS number is not broadly indexed, its constituent parts are well-documented.
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Canonical SMILES: COC(CNC1=CC=C(C=C1)Cl)OC[1]
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InChI: InChI=1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-8(11)4-6-9/h3-6,10,12H,7H2,1-2H3[1]
Caption: 2D structure of 4-chloro-N-(2,2-dimethoxyethyl)aniline.
Physicochemical Properties: A Predictive Overview
Experimental physical constants for this specific molecule are not widely published. The following table summarizes predicted values and provides context based on well-characterized analogs like 4-chloroaniline.
| Property | Predicted/Estimated Value | Context and Rationale |
| Physical State | Likely a pale yellow to amber solid or viscous oil. | The parent 4-chloroaniline is a pale yellow solid[2]. The addition of the flexible N-alkyl chain may lower the melting point, potentially rendering it an oil or low-melting solid at room temperature. |
| Melting Point | Not available. | For comparison, 4-chloroaniline has a melting point of 69.5-72.5 °C[2][3]. The N-substituent is expected to disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | Not available. | Higher than 4-chloroaniline (232 °C)[2] due to increased molecular weight, but likely requires vacuum distillation to prevent decomposition. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The aniline moiety provides some polarity, but the overall structure is largely nonpolar. Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
| XlogP | 2.4 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, a common feature in many drug-like molecules[1]. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The pKa of 4-chloroaniline is ~4.15[4]. The N-alkyl group is weakly electron-donating and may slightly increase the basicity of the nitrogen atom compared to the parent aniline. |
Proposed Synthesis and Reactivity Profile
Plausible Synthetic Route: Reductive Amination
A highly efficient and common method for preparing secondary amines is the one-pot reductive amination of a primary amine with an aldehyde. 4-chloro-N-(2,2-dimethoxyethyl)aniline can be logically synthesized by reacting 4-chloroaniline with 2,2-dimethoxyacetaldehyde in the presence of a mild reducing agent.
Experimental Protocol:
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Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 2,2-dimethoxyacetaldehyde (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC.
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Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5 eq). The choice of NaBH(OAc)₃ is often preferred as it is less basic and more selective.
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Quenching and Workup: After the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Recommended laboratory safety workflow.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]
- New Journal of Chemistry. (n.d.). Supporting Information.
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PubChemLite. (n.d.). 4-chloro-n-(2,2-dimethoxyethyl)aniline. Retrieved from [Link]
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PMC. (n.d.). 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-(2,2-Dimethoxyethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
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MDPI. (2022, February 9). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-(2-ethoxyethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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Chemsrc. (2025, September 2). CAS#:13159-74-5 | 4-chloro-N-[(4-chlorophenyl)methyl]aniline. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-Chloro-2-methylaniline hydrochloride. Retrieved from [Link]
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- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions.
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
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Cheméo. (n.d.). Chemical Properties of m-Chloroaniline (CAS 108-42-9). Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenamine, 4-chloro-2,5-dimethoxy-. Retrieved from [Link]
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PMC. (n.d.). 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline. Retrieved from [Link]
